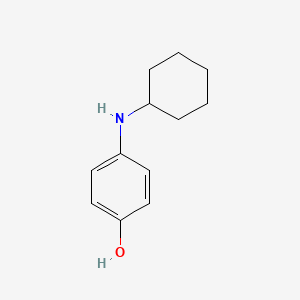

4-(Cyclohexylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656337 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10014-69-4 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Cyclohexylamino Phenol and Its Derivatives

Alkylation and Hydroalkylation Approaches

Alkylation and hydroalkylation are primary methods for attaching a cyclohexyl group to a phenol (B47542) molecule. These reactions typically involve the electrophilic attack of a cyclohexyl cation or a related species onto the electron-rich aromatic ring of phenol.

The acid-catalyzed alkylation of phenol with either cyclohexene (B86901) or cyclohexanol (B46403) is a widely studied method for producing cyclohexylphenols. This process can yield a mixture of products, including 2-cyclohexylphenol (B93547) (2-CP), 4-cyclohexylphenol (B75765) (4-CP), and di-substituted phenols, depending on the catalyst and reaction conditions. researchgate.net

When using cyclohexene as the alkylating agent, acid catalysts generate a cyclohexyl cation, which then reacts with phenol. researchgate.net Both homogeneous catalysts, like methanesulfonic acid (CH₃SO₃H), and heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, are effective. researchgate.net Studies have shown that the choice of catalyst significantly impacts the selectivity of the reaction. For instance, Amberlyst-15 tends to produce an ortho/para (o/p) product ratio close to 2, whereas methanesulfonic acid can lead to a higher o/p ratio, ranging from 3 to 5. researchgate.net

The use of cyclohexanol as the alkylating agent proceeds differently. Detailed spectroscopic analysis has revealed that the alkylation reaction does not significantly occur until the majority of the cyclohexanol has been dehydrated to cyclohexene by the acid catalyst. organic-chemistry.org The presence of alcohol slows the alkylation reaction because it preferentially forms protonated dimers at the Brønsted acid sites of the catalyst, which hinders the subsequent reaction with phenol. organic-chemistry.org

The reaction is not without side reactions. A common byproduct is the dimerization of cyclohexene to form cyclohexylcyclohexene. researchgate.net The formation of di-cyclohexyl phenols is also observed, even at low conversions, because the initial alkylphenol products are highly activated towards further electrophilic attack. researchgate.net

Table 1: Comparison of Catalysts in Phenol Cyclohexylation

| Catalyst | Reactants | Temperature (°C) | Phenol Conversion (%) | Product Selectivity | Source |

|---|---|---|---|---|---|

| Amberlyst-15 | Phenol, Cyclohexene | 85 | Variable | o/p ratio ~2 | researchgate.net |

| Methanesulfonic Acid | Phenol, Cyclohexene | 85 | Variable | o/p ratio 3-5 | researchgate.net |

| H-Y Zeolite | Phenol, Cyclohexene | 200 | 88.6 | 66.5% o-CP, 55.3% p-CP | chemicalbook.com |

Note: The yields for o- and p-cyclohexylphenol over H-Y Zeolite appear to sum to over 100%, which may reflect the original data's reporting method, possibly as yields based on converted phenol.

A selective method for synthesizing 4-cyclohexylphenol involves the palladium-catalyzed hydroalkylation of phenol. In this one-pot process, phenol itself serves as the source for both the aromatic ring and the cyclohexyl group. nih.govresearchgate.net The reaction is carried out under hydrogen pressure in the presence of a palladium catalyst, such as 1% Pd on Al₂O₃, and a molten salt like a mixture of NaCl and AlCl₃. nih.gov This approach can selectively yield 4-cyclohexylphenol. For example, using 1% Pd-Al₂O₃ with a NaCl-AlCl₃ molten salt at 120°C for 4.5 hours resulted in a 31.9% yield of 4-cyclohexylphenol. nih.gov

Bifunctional catalysts, which possess both metal and acid sites, are also effective. Systems combining palladium on carbon (Pd/C) with zeolites like H-BEA have been explored for aqueous-phase phenol hydroalkylation. researchgate.net The reaction proceeds through a cascade where phenol is first hydrogenated to cyclohexanol on the palladium sites, followed by the alkylation of another phenol molecule, catalyzed by the acid sites of the zeolite. researchgate.net

Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them highly effective and shape-selective catalysts for phenol alkylation. researchgate.netresearchgate.netyoutube.com Large-pore zeolites, such as H-Y, H-Beta, and H-Mordenite, are particularly suitable for producing p-cyclohexylphenol selectively. chemicalbook.comresearchgate.net

The catalytic activity and product selectivity depend on several factors, including the strength and concentration of acid sites, steric constraints imposed by the zeolite framework, and the nature of the alkylating agent. organic-chemistry.org For instance, the alkylation of phenol with cyclohexanol over HY and modified HY zeolites at temperatures between 140-220°C primarily yields 4-cyclohexylphenol. chemicalbook.com The ratio of 2-cyclohexylphenol to 4-cyclohexylphenol tends to decrease with increasing temperature and reaction time. chemicalbook.com

Bifunctional catalysts composed of cobalt phosphide (B1233454) (Co₂P) supported on various zeolites (Beta, Mordenite, Ferrierite, MCM-22) have been used for the one-pot synthesis of cyclohexylphenol via hydroalkylation. researchgate.net The Co₂P/Beta catalyst demonstrated the highest yield and selectivity for cyclohexylphenol, which was attributed to its three-dimensional microporosity, large external surface area, and highly dispersed Co₂P nanoparticles. researchgate.net

Table 2: Performance of Zeolite-Based Catalysts in Cyclohexylphenol Synthesis

| Catalyst System | Reactants | Temperature (°C) | Key Finding | Source |

|---|---|---|---|---|

| H-Y Zeolite | Phenol, Cyclohexene | 200 | 88.6% phenol conversion | chemicalbook.com |

| H-Mordenite, H-Beta | Phenol, Cyclohexanol | 140-220 | Selective for 4-cyclohexylphenol | researchgate.net |

| Co₂P/Beta Zeolite | Phenol (Hydroalkylation) | 150 | 56% selectivity for cyclohexylphenol | researchgate.net |

Amination Strategies

Amination strategies introduce a nitrogen-containing group, which is a necessary step toward forming aminophenol derivatives. These can be broadly classified into reductive amination and direct amination methods.

Reductive amination of phenol can lead to the formation of cyclohexylamines. This process typically involves the reaction of phenol with ammonia (B1221849) or an amine in the presence of a catalyst and a reducing agent (hydrogen). An efficient method has been demonstrated using supported Nickel (Ni) catalysts, which avoids the need for more expensive noble metals. rsc.org This reaction can produce primary, secondary, and tertiary cyclohexylamines in good yields by varying the phenol and amine substrates. rsc.org

Another approach to aminophenols is through the reduction of nitrophenols. researchgate.net This is a two-step process where phenol is first nitrated to form nitrophenols, which are then reduced to aminophenols. The reduction can be achieved using iron or through catalytic hydrogenation. researchgate.netresearchgate.net Catalytic reduction is often the preferred method for producing 2- and 3-aminophenol (B1664112). researchgate.net

Direct amination of phenols offers a more atom-economical route to arylamines by directly forming a C-N bond. researchgate.netresearchgate.net These methods can be metal-catalyzed or metal-free.

Rhodium-catalyzed amination of phenols with various primary and secondary amines has been shown to be a general and redox-neutral method, producing diverse anilines with water as the only byproduct. acs.orgorganic-chemistry.org The rhodium catalyst is thought to facilitate the difficult keto-enol tautomerization of phenol, allowing for a subsequent dehydrative condensation with the amine. acs.org

Metal-free approaches have also been developed. One such method involves a Smiles rearrangement, where an acid amide acts as a transfer reagent. researchgate.net This approach is particularly effective for phenols with electron-withdrawing substituents. Another metal-free procedure uses 2-bromo-N-phenylpropanamide as the aminating reagent in the presence of a base like KOH, which is compatible with a wide range of phenols. organic-chemistry.org

Advanced Synthetic Protocols

Advanced synthetic methodologies provide efficient and novel pathways for the formation of complex organic molecules like 4-(cyclohexylamino)phenol and its derivatives. These protocols often offer improvements in terms of yield, selectivity, and environmental impact compared to more traditional methods.

Hydroxylation of Aryl Halides via Hydroxide (B78521) Surrogates and Palladium Catalysis

The direct conversion of aryl halides to phenols is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and regioselective method to achieve this, providing a direct route to phenolic compounds that are key structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.gov

A significant advancement in this area involves the use of specialized palladium catalysts and hydroxide surrogates under mild conditions. One such protocol employs a palladacycle precatalyst based on the biarylphosphine ligand tBuBrettPhos. nih.govnih.gov This catalytic system effectively promotes the cross-coupling of various aryl and heteroaryl halides with hydroxide sources like potassium hydroxide (KOH) or cesium hydroxide (CsOH). nih.govnih.govmit.edu The reactions typically proceed at moderate temperatures, such as 80 °C, in a solvent system like a 1:1 mixture of 1,4-dioxane (B91453) and water, and can accommodate a wide range of substrates. nih.gov This includes electronically diverse and sterically hindered aryl halides, which can be converted into the corresponding phenols in high to excellent yields. nih.gov

In addition to alkali metal hydroxides, hydroxide surrogates have been developed to facilitate the hydroxylation under even milder conditions. Boric acid, B(OH)₃, has been identified as an efficient and non-toxic hydroxide reagent for the palladium-catalyzed conversion of (hetero)aryl halides to phenols. organic-chemistry.org This method is noted for its tolerance of a broad array of functional groups, including those that are base-sensitive. organic-chemistry.org The use of boric acid as a hydroxide source, often in combination with a suitable ligand like t-BuBrettPhos, represents a valuable and environmentally benign strategy for phenol synthesis. organic-chemistry.org

Table 1: Palladium-Catalyzed Hydroxylation Methods for Phenol Synthesis

| Feature | Method 1: Palladacycle Precatalyst | Method 2: Boric Acid Surrogate |

|---|---|---|

| Catalyst | Palladium precatalyst with tBuBrettPhos ligand nih.govnih.gov | Palladium catalyst with t-BuBrettPhos ligand organic-chemistry.org |

| Hydroxide Source | Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) nih.gov | Boric Acid (B(OH)₃) organic-chemistry.org |

| Substrate Scope | (Hetero)aryl bromides, chlorides, and iodides nih.gov | (Hetero)aryl chlorides and bromides organic-chemistry.org |

| Key Advantages | High yields for a broad range of substrates, including sterically hindered ones. nih.gov | Mild reaction conditions, tolerance of base-sensitive functional groups, low toxicity. organic-chemistry.org |

| Reference | nih.govnih.govmit.edu | organic-chemistry.org |

Multicomponent Reaction (MCR) Strategies for Phenolic and Amine-Containing Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials. nih.govfrontiersin.org These reactions are cornerstones of modern organic and medicinal chemistry due to their remarkable efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple building blocks. nih.govsotelolab.esnih.gov

The principles of MCRs are particularly well-suited for the synthesis of molecules containing multiple functional groups, such as phenolic and amine-containing scaffolds. Instead of a linear, stepwise synthesis that requires the isolation and purification of intermediates, MCRs reduce the number of synthetic operations to a single step, which saves time, resources, and minimizes waste. frontiersin.orgsotelolab.es This approach aligns with the principles of green chemistry and is highly valuable in the discovery of new pharmacologically active compounds. sotelolab.esresearchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the strategy can be conceptually applied. A hypothetical MCR could involve the one-pot combination of a p-benzoquinone derivative, cyclohexylamine (B46788), and a suitable third component or catalyst system to construct the final aminophenol structure. The inherent flexibility of MCRs allows for the creation of large libraries of related compounds by simply varying the individual starting components, making it a powerful strategy for exploring structure-activity relationships. frontiersin.orgresearchgate.net

Table 2: Principles and Advantages of Multicomponent Reactions (MCRs)

| Principle/Advantage | Description | Reference |

|---|---|---|

| Convergence | Three or more reactants are combined in a single reaction vessel. | nih.gov |

| Efficiency | Reduces the number of synthetic steps, saving time and resources. | frontiersin.orgsotelolab.es |

| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. | nih.gov |

| Molecular Diversity | Allows for the rapid generation of a wide range of products by varying the starting materials. | frontiersin.org |

| Complexity | Generates structurally complex molecules from simple and readily available precursors in one step. | nih.gov |

Synthesis of Structural Analogs and Schiff Base Derivatives of this compound

The core structure of this compound can be modified to produce a variety of structural analogs and derivatives, such as Schiff bases, which can then be used as ligands in coordination chemistry.

Synthesis and Complexation of this compound Ligands with Metal Ions

Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine functional group (>C=N–). researchgate.netbibliomed.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net Schiff bases are highly versatile ligands in coordination chemistry because the imine nitrogen has a lone pair of electrons that can be donated to a metal ion, and the presence of other nearby functional groups, such as a phenolic hydroxyl group, can lead to the formation of highly stable multidentate chelate complexes with a wide range of metal ions. researchgate.netresearchgate.net

While this compound itself is a secondary amine and thus cannot directly form a Schiff base, derivatives can be prepared from structurally related precursors. For example, a Schiff base ligand containing the core aminophenol structure can be synthesized by reacting 4-aminophenol (B1666318) with a suitable aldehyde or ketone.

The synthesis of these ligands is often straightforward, involving refluxing the amine and carbonyl components in an alcoholic solvent. researchgate.net The resulting Schiff base ligand can then be complexed with various metal salts. The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. scirp.org The resulting metal complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the specific structure of the ligand. researchgate.netscirp.org These structural properties can be investigated using methods like infrared and electronic spectroscopy, as well as magnetic susceptibility measurements. scirp.org

Table 3: General Characteristics of Schiff Base Metal Complexes

| Characteristic | Description | Reference |

|---|---|---|

| Ligand Formation | Condensation of a primary amine and a carbonyl compound (aldehyde or ketone). | bibliomed.orgresearchgate.net |

| Donor Atoms | Commonly include the imine nitrogen and a phenolic oxygen. | researchgate.netscirp.org |

| Metal Ions | Form stable complexes with a wide variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). | researchgate.netresearchgate.net |

| Coordination Geometry | Can be octahedral, tetrahedral, or square planar, among others. | scirp.org |

| Stability | The formation of a chelate ring involving the metal, imine nitrogen, and phenolic oxygen enhances complex stability. | bibliomed.org |

Advanced Spectroscopic and Analytical Characterization Techniques in 4 Cyclohexylamino Phenol Research

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and bonding within 4-(Cyclohexylamino)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For aromatic compounds like phenol (B47542), proton signals typically appear in the range of 7 to 8 δ. docbrown.info The hydroxyl (-OH) proton of a phenol can absorb over a wider range, from 3 to 8 δ. docbrown.info The specific chemical shifts for the protons in this compound would be influenced by the electron-donating effects of the amino and hydroxyl groups and the geometry of the cyclohexyl ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra, confirming the connectivity within the this compound molecule.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Phenolic Compounds

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 docbrown.info |

| Phenolic -OH Proton | 3.0 - 8.0 docbrown.info |

| Cyclohexyl Protons | 1.0 - 2.5 |

| Amino Proton (-NH-) | Variable |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net Key vibrational frequencies help confirm the molecular structure.

The IR spectrum of a phenolic compound typically shows a broad absorption band in the region of 3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org The C-O stretching vibration of the phenol appears around 1200 cm⁻¹. The presence of the secondary amine (N-H) would also give rise to a characteristic stretching vibration. Aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | ~3500 (broad) libretexts.org |

| N-H Stretch (Secondary Amine) | ~3300-3500 |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | <3000 |

| C=C Stretch (Aromatic) | 1450-1600 libretexts.org |

| C-O Stretch (Phenol) | ~1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Phenolic compounds exhibit characteristic UV absorption peaks that can be used for quantification and characterization. ajpaonline.com The absorption maximum (λmax) for phenol in an aqueous solution is typically observed around 269-270 nm. researchgate.netresearchgate.net The position and intensity of these peaks can be influenced by the solvent and the presence of other functional groups. The amino and cyclohexyl groups in this compound would likely cause a shift in the λmax compared to unsubstituted phenol.

Diffuse Reflectance Spectroscopy (DRS) is a related technique often used for solid samples, providing similar information about electronic transitions. tue.nl It is particularly useful for analyzing powdered or opaque materials where transmission measurements are not feasible. tue.nl

Mass Spectrometry (MS, GC-MS, LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for this compound.

When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex mixtures. nih.govmdpi.com

GC-MS: This technique is suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC-MS analysis.

LC-MS and LC-MS/MS: These are versatile techniques for analyzing a wide range of compounds, including those that are not suitable for GC-MS. mdpi.comnih.gov LC-MS separates the components of a mixture before they are introduced into the mass spectrometer. youtube.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by subjecting selected ions to further fragmentation, which yields structural information about the molecule. mdpi.commdpi.com

X-ray Diffraction (XRD) and Single Crystal X-ray Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govipinnovative.com Single crystal X-ray diffraction, in particular, provides unambiguous and highly accurate structural data, including bond lengths, bond angles, and crystal packing information. mdpi.comresearchgate.net

For this compound, a single crystal X-ray diffraction study would reveal the precise conformation of the cyclohexyl ring, the geometry around the nitrogen atom, and the hydrogen bonding interactions in the solid state. This technique is considered the gold standard for structural elucidation of crystalline materials. nih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various sample matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. nih.govnih.gov

A typical HPLC method for this compound would involve a reverse-phase column, such as a C18 or a specialized column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly achieved using a UV detector set at the λmax of the compound. mdpi.com

The development and validation of a robust HPLC method are crucial for accurate quantification. nih.gov This includes assessing parameters such as linearity, sensitivity, precision, and accuracy. mdpi.comelsevierpure.com

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Carbon |

| Nitrogen |

| Oxygen |

Gas Chromatography (GC, GC-FID, GC-TCD)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, which has a relatively high boiling point, GC analysis is often employed to detect and quantify it, as well as its precursors and degradation products in various matrices. For instance, GC is utilized to monitor the purity of N-cyclohexyl-p-aminophenol and to identify byproducts in its synthesis, such as 4-aminophenol (B1666318) and cyclohexanone.

The selection of the detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds like this compound. A Thermal Conductivity Detector (TCD) can also be used, offering a universal response to all compounds, which is advantageous when analyzing a wide range of substances with different chemical properties.

Liquid Chromatography (LC, HPLC, UPLC, LC-UV, LC-OCD)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a cornerstone for the analysis of this compound. These techniques are well-suited for non-volatile or thermally labile compounds.

HPLC with UV detection (LC-UV) is frequently used for the quantitative analysis of this compound in various samples. The aromatic ring in the molecule provides strong UV absorbance, allowing for sensitive detection. Researchers have developed HPLC methods to separate this compound from other related aromatic amines and phenols that may be present as impurities or degradation products.

A study on the photocatalytic degradation of p-aminophenol, a related compound, utilized HPLC to monitor the concentration of intermediates, which could include this compound in different reaction contexts. Furthermore, the analysis of rubber antioxidants often involves HPLC to separate and identify various components, including derivatives of p-phenylenediamine (B122844) and related phenols.

| Technique | Application in this compound Analysis | Common Detector | Reference |

| HPLC | Quantification and purity assessment of this compound. | UV Detector | |

| UPLC | High-resolution separation of isomers and related impurities. | UV, MS | |

| LC-OCD | Analysis of organic carbon content in samples containing the compound. | Organic Carbon Detector |

Supercritical Fluid Chromatography (SFC) and Ultra Performance Convergence Chromatography (UPCC)

Supercritical Fluid Chromatography (SFC) and its modern iteration, Ultra Performance Convergence Chromatography (UPCC), offer a middle ground between GC and LC. These techniques use a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC and UPCC are advantageous for their speed and efficiency in separating a wide range of compounds, including those that are challenging for GC and LC.

In the analysis of antioxidants and related compounds, SFC provides a powerful tool for separating complex mixtures. The technique's ability to handle a broad polarity range makes it suitable for analyzing this compound and its potential derivatives in matrices such as rubber and plastics.

Derivatization Techniques for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatographic analysis. For this compound, derivatization can enhance its volatility for GC analysis or improve its detectability for LC.

A common derivatization strategy involves acylation or silylation of the phenolic hydroxyl and secondary amine groups. This process can reduce the polarity of the molecule, decrease peak tailing, and improve thermal stability for GC analysis. For HPLC, derivatization can be used to introduce a fluorescent tag, significantly increasing the sensitivity of the detection method. These techniques are particularly valuable when analyzing trace levels of this compound in complex environmental or biological samples.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. While not typically used for the primary analysis of a small molecule like this compound itself, SEC is invaluable in the broader context of its applications. For example, when this compound is used as an antioxidant or monomer in the production of polymers, SEC is employed to determine the molecular weight distribution of the resulting polymeric materials. This information is critical for understanding the physical properties and performance of the polymer.

Electrochemical and Surface Characterization Methods

Electrochemical methods are instrumental in understanding the redox behavior of this compound and its performance as a corrosion inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is a key electrochemical technique used to evaluate the corrosion inhibition efficiency of chemical compounds. In the context of this compound, this method is applied to study its ability to protect metal surfaces, such as mild steel or copper, from corrosion in aggressive environments.

The technique involves varying the potential of a metal electrode immersed in a corrosive solution with and without the inhibitor and measuring the resulting current. The data is plotted to generate a polarization curve. From this curve, critical parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. A decrease in icorr and an increase in Rp in the presence of this compound indicate effective corrosion inhibition.

Studies have shown that this compound can act as an effective corrosion inhibitor for mild steel in acidic media. The molecule adsorbs onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The efficiency of inhibition often depends on the concentration of the inhibitor and the temperature. The mechanism of inhibition can be elucidated by examining the shifts in the anodic and cathodic branches of the polarization curves.

| Parameter | Description | Significance in this compound Research | References |

| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. | A shift in Ecorr indicates the type of inhibition (anodic, cathodic, or mixed). | |

| Corrosion Current Density (icorr) | A measure of the corrosion rate. | A lower icorr value in the presence of the inhibitor signifies better protection. | |

| Polarization Resistance (Rp) | The resistance of the metal to corrosion. | A higher Rp value indicates a more effective inhibitor. | |

| Inhibition Efficiency (%) | The percentage decrease in the corrosion rate due to the inhibitor. | Quantifies the effectiveness of this compound as a corrosion inhibitor. |

The adsorption of this compound on the metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor molecules and the metal.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrochemical properties of materials and their interfaces. In the context of aminophenol derivatives, EIS is instrumental in understanding their behavior at electrode surfaces, which is crucial for applications such as corrosion inhibition and electrochemical sensing.

Studies on p-aminophenol, a parent compound to this compound, demonstrate that EIS can elucidate the kinetics of electron transfer and the formation of films on electrode surfaces. For instance, research on the electrochemical oxidation of p-aminophenol shows that the process can lead to the formation of a polymeric film, which can be characterized by EIS. The impedance spectra, often represented as Nyquist plots, can reveal information about the charge transfer resistance (Rct) and the capacitance of the electrical double layer (Cdl) at the electrode-electrolyte interface.

While specific EIS data for this compound is not readily found, it is anticipated that its electrochemical behavior would be influenced by the bulky cyclohexyl group attached to the amine. This group could sterically hinder the electropolymerization that is observed with p-aminophenol, leading to different impedance characteristics. The electron-donating nature of the cyclohexylamino group would also be expected to affect the oxidation potential and the resulting film properties.

Illustrative Data for a Related Compound (p-Aminophenol):

| Parameter | Value | Significance |

| Charge Transfer Resistance (Rct) | Varies with concentration and electrode material | Indicates the resistance to the electrochemical reaction at the electrode surface. A higher Rct suggests slower kinetics. |

| Double Layer Capacitance (Cdl) | Dependent on the surface area and the dielectric properties of the interface | Reflects the charge storage capability at the electrode-electrolyte interface. Changes in Cdl can indicate adsorption or film formation. |

This table is illustrative and based on general findings for p-aminophenol derivatives; specific values would be experiment-dependent.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. In the context of this compound research, AFM would be invaluable for visualizing the morphology of any films formed on surfaces, for instance, during corrosion inhibition studies.

AFM could be used to:

Image the adsorption of this compound molecules on a metal surface, providing insights into the formation of a protective layer.

Assess the surface roughness of a material before and after treatment with the compound, quantifying its effectiveness as a corrosion inhibitor.

Study the morphology of electropolymerized films , if they are formed, revealing details about their uniformity and thickness.

Although no specific AFM images for this compound were found, the technique has been widely applied to study the surface morphology of materials treated with similar organic corrosion inhibitors.

Scanning Electron Microscopy (SEM) and Metallurgical Research Microscopy (MRM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. Metallurgical Research Microscopy (MRM), a form of optical microscopy, is used to observe the microstructure of metals and alloys. Both techniques are critical in evaluating the performance of corrosion inhibitors.

In the study of this compound as a potential corrosion inhibitor, SEM could be used to:

Examine the surface of a metal coupon exposed to a corrosive environment with and without the inhibitor. Images would reveal the extent of corrosion, such as pitting and cracking.

Provide elemental analysis of the surface through Energy Dispersive X-ray Spectroscopy (EDX), an accessory to SEM, to confirm the presence of the inhibitor on the surface.

MRM would complement SEM by providing a broader view of the metal's grain structure and how it is affected by the corrosive medium and the inhibitor.

Thermal Analysis (e.g., Thermogravimetric Analysis (TG/DTA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature.

For this compound, TGA would provide information on its thermal stability and decomposition profile. A TGA curve would show the weight loss of the sample as it is heated, indicating the temperatures at which different decomposition steps occur. DTA, often run concurrently with TGA, would show the temperature difference between the sample and a reference material, revealing whether the decomposition processes are exothermic or endothermic.

A computational study on the related compound N-acetyl-para-aminophenol (APAP) has shown that thermodynamic properties such as enthalpy, entropy, and specific heat capacity increase with rising temperature, while Gibbs free energy decreases researchgate.net. Similar theoretical studies could be applied to this compound to predict its thermal behavior.

Hypothetical Thermal Decomposition Data for this compound:

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 150-250 | ~5% | Loss of adsorbed water/impurities |

| 250-400 | ~40% | Decomposition of the cyclohexylamino group |

| 400-600 | ~55% | Decomposition of the phenolic ring |

This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Chemical Isotope Labeling for Quantitative Analysis

Chemical isotope labeling is a powerful technique used in conjunction with mass spectrometry for the accurate quantification of molecules in complex mixtures. This method involves tagging the analyte of interest with an isotope-labeled reagent.

For the quantitative analysis of this compound, a suitable isotope-labeled derivatizing agent that reacts with the phenolic hydroxyl group or the secondary amine could be used. For instance, dansyl chloride is a common reagent for labeling phenols and amines. By using a heavy isotope-labeled version (e.g., containing ¹³C or ¹⁵N) and a light version (containing ¹²C and ¹⁴N), two different samples can be mixed and analyzed together. The ratio of the peak intensities of the heavy and light-labeled this compound in the mass spectrum would provide a precise relative quantification.

This approach offers significant advantages, including improved accuracy and the ability to correct for variations in sample preparation and instrument response. A study on the analysis of amine and phenol compounds in Baijiu demonstrated the effectiveness of chemical isotope labeling for improving the MS response and achieving accurate quantification explorationpub.com.

Mechanistic Insights into the Reactivity and Functionality of 4 Cyclohexylamino Phenol

Reaction Mechanisms in Phenol (B47542) Oxidation and Functionalization

The reactivity of 4-(Cyclohexylamino)phenol is largely characterized by reactions involving the phenolic hydroxyl group and the aromatic ring. These include oxidation processes and substitutions on the ring, which are influenced by the electronic nature of the substituents.

Proton-Coupled Electron Transfer (PCET) is a fundamental process in the chemistry of phenols, involving the simultaneous transfer of a proton and an electron. acs.org This mechanism is crucial in many chemical and biological reactions, including the oxidation of tyrosine in photosystem II. diva-portal.org PCET can proceed through a concerted pathway (CPET), where the proton and electron are transferred in a single kinetic step, or through stepwise pathways involving initial electron transfer followed by proton transfer (ET/PT) or vice versa (PT/ET). nih.gov

The study of phenol-amine compounds provides valuable models for understanding PCET. nih.gov The mechanism of phenol oxidation can be tuned by factors such as the nature of the proton-accepting base and the strength of the oxidant. diva-portal.org Theoretical studies on the phenoxyl/phenol couple have shown that both PCET and Hydrogen Atom Transfer (HAT) transition states can exist, with their relative stability influenced by factors like solvent polarity. nih.gov The free energy barrier for these reactions tends to increase with the polarity of the solvent. nih.gov

The phenol ring is highly susceptible to electrophilic aromatic substitution due to the activating and ortho-, para-directing effects of the hydroxyl group. britannica.combyjus.comucalgary.ca The nonbonding electrons on the oxygen atom stabilize the intermediate carbocation formed during the substitution, particularly when the electrophile attacks the ortho or para positions. britannica.com This high reactivity often allows for reactions to occur under milder conditions than those required for benzene (B151609). ucalgary.ca

In the context of cyclohexylation, an electrophilic substitution reaction, the cyclohexyl group is introduced onto the aromatic ring. The hydroxyl group of the phenol directs the incoming electrophile primarily to the ortho and para positions. This is a common strategy in organic synthesis, for instance, in the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) from para-cresol. libretexts.orglibretexts.org While specific studies on the cyclohexylation of this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution on phenols would apply.

The hydroxylation of phenols is a significant reaction for producing dihydroxybenzenes like hydroquinone (B1673460) and catechol. mdpi.com This process can be achieved using various oxidants, with hydrogen peroxide being a common choice. mdpi.com Catalysts play a crucial role in the selectivity and efficiency of these reactions. For instance, titanium silicate (B1173343) zeolites are effective for phenol hydroxylation with hydrogen peroxide. mdpi.com

The enzyme tyrosinase provides a biological model for catalytic phenol hydroxylation. It contains a dinuclear copper active site that activates dioxygen to hydroxylate phenols to catechols. nih.gov Synthetic models mimicking the tyrosinase active site have been developed to perform catalytic hydroxylation of phenols. These synthetic systems often require specific conditions, such as low temperatures and the presence of a base, to achieve catalytic turnover. nih.govscispace.com The mechanism is proposed to involve the deprotonation of the phenol, its binding to the copper center, and subsequent reaction with an activated oxygen species. nih.govscispace.com

| Catalyst Type | Reactants | Products | Key Mechanistic Features |

| Tyrosinase (enzyme) | Phenols, Dioxygen | Catechols, Quinones | Dinuclear copper active site activates dioxygen. nih.gov |

| Synthetic Copper Complexes | Phenols, Dioxygen | Catechols, Quinones | Mimics tyrosinase; requires specific conditions for turnover. nih.govscispace.com |

| Titanium Silicate Zeolites | Phenol, Hydrogen Peroxide | Hydroquinone, Catechol | Heterogeneous catalysis. mdpi.com |

| Heteropolyacid Salts | Phenol, Hydrogen Peroxide | Hydroquinone, Catechol | Homogeneous catalysis; selectivity depends on the metal in the heteropolyacid. google.com |

Molecular Mechanisms of Biological Activity

The biological effects of this compound are rooted in its chemical structure, which enables it to participate in various biochemical processes, primarily as an antioxidant and an antimicrobial agent.

Phenolic compounds are well-known for their antioxidant properties, which they exert through several mechanisms to neutralize free radicals and protect against oxidative damage. nih.govnih.gov

Free Radical Scavenging: Phenols can directly react with and neutralize free radicals, such as reactive oxygen species (ROS). nih.gov The efficiency of this process is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity. mdpi.com This is a one-step process driven by the bond dissociation energy of the O-H bond. mdpi.com The presence of an amino group can enhance the rate of hydrogen transfer. researchgate.net

Sequential Proton-Loss Electron-Transfer (SPLET): The SPLET mechanism involves a two-step process where the phenol first loses a proton to form a phenoxide ion, which then donates an electron to the free radical. nih.govresearchgate.netwisdomlib.org This mechanism is particularly relevant in polar solvents. nih.gov Electron-donating substituents on the phenol ring can influence the energetics of this process. nih.gov

Metal Chelation: Some phenolic compounds can bind to metal ions, a process known as chelation. nih.govrsc.org By chelating metal ions like iron and copper, which can catalyze the formation of free radicals, these compounds can prevent oxidative damage. The cyclohexylamine (B46788) moiety in this compound could potentially contribute to its metal-chelating ability. nih.gov

Enzyme Modulation: Phenolic compounds can also exert antioxidant effects by modulating the activity of enzymes. For example, they can act as reducing cosubstrates for enzymes like cyclooxygenases (COX), influencing their catalytic cycle. nih.gov Phenol itself has been shown to reactivate the peroxidase activity of COX enzymes. nih.gov

| Antioxidant Mechanism | Description | Key Factors |

| Free Radical Scavenging | Direct reaction with free radicals to neutralize them. | Number and position of hydroxyl groups. nih.gov |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenolic -OH group to a free radical. | O-H bond dissociation energy. mdpi.com |

| Sequential Proton-Loss Electron-Transfer (SPLET) | Two-step process: proton loss followed by electron transfer. | Solvent polarity, substituent effects. nih.gov |

| Metal Chelation | Binding to metal ions to prevent their participation in free radical formation. | Presence of suitable functional groups for coordination. nih.govnih.gov |

| Enzyme Modulation | Altering the activity of enzymes involved in oxidative processes. | Interaction with the enzyme's active site. nih.gov |

Phenolic compounds exhibit antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. nih.govrroij.com Their mechanisms of action are often multifaceted.

Membrane Potential Disruption: A common mechanism of action for phenolic compounds is the disruption of the bacterial cell membrane. This can involve altering membrane fluidity, leading to increased permeability and leakage of cellular contents, and dissipation of the proton motive force, which disrupts energy production. nih.gov

DNA Synthesis Inhibition: Some phenolic compounds and their metabolites can interfere with DNA synthesis. For instance, p-aminophenol, a related compound, has been shown to inhibit DNA synthesis in a dose-dependent manner and alter DNA structure by causing strand breaks and affecting supercoiling. nih.govnih.gov Other classes of antibiotics, like quinolones, inhibit DNA synthesis by targeting enzymes such as DNA gyrase. sigmaaldrich.comyoutube.com While the direct effect of this compound on DNA synthesis is not specified, the actions of structurally similar compounds suggest this as a potential mechanism.

Mechanisms of Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory and neuroprotective activities of this compound are rooted in its ability to modulate critical signaling pathways involved in the body's response to inflammation and oxidative stress. Research indicates that the compound can suppress the inflammatory cascade initiated by lipopolysaccharides (LPS) in microglial cells, which are the primary immune cells of the central nervous system. This suppression is achieved by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and blocking the activation of the Nod-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex responsible for the production of potent pro-inflammatory cytokines; its inhibition by this compound effectively dampens the inflammatory response.

Furthermore, the neuroprotective qualities of this compound are linked to its activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. By activating this pathway, the compound stimulates the production of a suite of protective antioxidant enzymes. This enhancement of the cell's natural defense mechanisms helps to counteract the damaging effects of oxidative stress, a key contributor to the progression of various neurodegenerative conditions.

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, NADPH Oxidase, Xanthine (B1682287) Oxidase)

This compound has been identified as an inhibitor of several key enzymes that are implicated in a variety of disease states.

α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is essential for the breakdown of complex carbohydrates into simple, absorbable sugars like glucose. nih.govyoutube.com this compound acts as a competitive inhibitor of α-glucosidase, binding to its active site and preventing the digestion of carbohydrates. youtube.com This mechanism effectively slows down glucose absorption, leading to a reduction in the sharp increase in blood sugar levels that can occur after a meal. mdpi.comnih.gov

NADPH Oxidase Inhibition: As a major source of reactive oxygen species (ROS) in immune cells, NADPH oxidase plays a significant role in inflammation and oxidative damage. nih.govnih.gov The inhibitory action of this compound on this enzyme curtails the production of superoxide (B77818) radicals, thereby contributing to its anti-inflammatory and antioxidant effects. doi.org

Xanthine Oxidase Inhibition: This enzyme is central to purine (B94841) metabolism, catalyzing the conversion of hypoxanthine (B114508) and xanthine into uric acid, a process that also generates ROS. nih.govmdpi.com By inhibiting xanthine oxidase, this compound reduces the production of uric acid and lowers oxidative stress. nih.govccsenet.org The mechanism of inhibition by phenolic compounds often involves competitive binding at the enzyme's molybdenum active site. nih.gov

Molecular Interactions with Biological Cells: Proton and Electron Donation

The fundamental antioxidant capability of this compound resides in its chemical structure, specifically the phenolic hydroxyl (-OH) group. This group can readily donate a hydrogen atom (which consists of a proton and an electron) to neutralize highly reactive free radicals. This process is a primary antioxidant mechanism known as Hydrogen Atom Transfer (HAT). researchgate.net

Adsorption and Inhibition Mechanisms in Corrosion Prevention

Surface Adsorption Models and Thermodynamic Parameters

The function of this compound as a corrosion inhibitor for metals like mild steel in acidic environments is predicated on its ability to adsorb onto the metal surface, forming a protective barrier. The nature of this adsorption can be described by various models, with the Langmuir adsorption isotherm frequently providing the best fit. jetir.orgnih.gov This model presumes the formation of a uniform monolayer of the inhibitor molecules on the surface.

Thermodynamic parameters derived from these isotherm studies offer crucial insights into the spontaneity and nature of the adsorption. The standard free energy of adsorption (ΔG°ads) is a key indicator; a negative value signifies that the adsorption process is spontaneous. The magnitude of ΔG°ads helps to differentiate between physical adsorption (physisorption), which involves weaker electrostatic forces, and chemical adsorption (chemisorption), which involves the formation of stronger coordinate bonds. Generally, ΔG°ads values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative point towards chemisorption.

Table 1: Illustrative Thermodynamic Parameters for Adsorption of a Phenolic Inhibitor

| Parameter | Illustrative Value | Implication |

| ΔG°ads (kJ/mol) | -35 to -40 | Spontaneous and strong adsorption with elements of chemisorption. |

| ΔH°ads (kJ/mol) | Negative | The adsorption process is exothermic. |

| ΔS°ads (J/mol·K) | Positive | Increased disorder at the metal-solution interface upon adsorption. |

| This interactive table summarizes typical thermodynamic parameters and their significance in the context of corrosion inhibition. The values are illustrative for a potent phenolic inhibitor. |

Electronic and Molecular Orbital Interactions with Metal Surfaces

At the sub-atomic level, the inhibition mechanism involves intricate electronic interactions between the inhibitor molecule and the metal surface. Quantum chemical calculations using Density Functional Theory (DFT) are instrumental in elucidating these interactions. alrasheedcol.edu.iqresearchgate.netresearchgate.net The this compound molecule possesses several centers with high electron density: the lone pair electrons on the oxygen and nitrogen atoms, and the delocalized π-electrons of the benzene ring. These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate bond and anchoring the inhibitor to the surface.

Key parameters from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), quantify these interactions. A higher EHOMO value indicates a greater propensity for the molecule to donate electrons to the metal. rsc.orgsamipubco.com Conversely, a lower ELUMO value signifies a greater ability to accept electrons from the metal in a process called back-donation. The energy gap (ΔE = ELUMO - EHOMO) is another critical descriptor; a smaller energy gap typically correlates with higher reactivity and thus greater inhibition efficiency, as it facilitates more favorable electronic interactions between the inhibitor and the metal surface. rsc.org

Table 2: Representative Quantum Chemical Parameters for a Phenolic Inhibitor

| Parameter | Representative Value (eV) | Significance |

| EHOMO | > -6.0 | High tendency to donate electrons to the metal surface. |

| ELUMO | < -1.0 | Good capacity to accept electrons from the metal surface (back-donation). |

| Energy Gap (ΔE) | < 5.0 | High chemical reactivity and stability of the adsorbed layer. |

| This interactive table presents typical quantum chemical parameters for an effective phenolic corrosion inhibitor, explaining their role in the protective mechanism. |

Computational Chemistry and Molecular Modeling in 4 Cyclohexylamino Phenol Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory, are pivotal in understanding the intrinsic properties of 4-(Cyclohexylamino)phenol.

The Molecular Electrostatic Potential (MESP) surface is another valuable descriptor derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). globalresearchonline.netijrrr.com For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and amino groups will exhibit positive potential.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to predict the chemical behavior of this compound. irjweb.com A hard molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a soft molecule has a small gap and is more reactive. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for Phenol (B47542) as a Model

| Parameter | Value | Significance |

| HOMO Energy | - | Electron-donating capability |

| LUMO Energy | - | Electron-accepting capability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability mdpi.com |

| Electronegativity | - | Tendency to attract electrons |

| Chemical Hardness | - | Resistance to change in electron distribution irjweb.com |

| Chemical Softness | - | Reciprocal of hardness, indicates reactivity mdpi.com |

Quantum chemical calculations are instrumental in predicting the adsorption behavior of this compound on various surfaces. By calculating the adsorption energy, researchers can determine the strength of the interaction between the molecule and a substrate. mdpi.com A more negative adsorption energy indicates a stronger and more favorable interaction. researchgate.net

For instance, studies on the adsorption of phenol on different materials show that the interaction is often driven by hydrogen bonding involving the hydroxyl group. nih.gov In the case of this compound, both the hydroxyl and the amino groups can act as hydrogen bond donors and acceptors, potentially leading to strong adsorption on polar surfaces. The aromatic ring can also contribute to adsorption through π-π stacking interactions. mdpi.com

DFT calculations can also identify the most likely binding sites on both the this compound molecule and the adsorbent surface. nih.gov By analyzing the electron density and MESP, researchers can pinpoint the atoms or functional groups that will actively participate in the adsorption process.

Table 2: Adsorption Energetics of Phenol on Sepiolite (B1149698) as an Example

| Parameter | Value (kcal/mol) |

| Total Energy | -349.26 mdpi.com |

| Adsorption Energy | -341.40 mdpi.com |

| Deformation Energy | 94.18 mdpi.com |

This table provides an example of adsorption energy calculations for a related compound, phenol, on a sepiolite surface. mdpi.com Similar calculations would be necessary to determine the specific adsorption energetics of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, offering insights into its interactions and conformational flexibility.

MD simulations can be used to model the adsorption process of this compound at solid-liquid or liquid-liquid interfaces. These simulations can reveal how the molecule approaches the surface, its orientation upon adsorption, and the nature of the interactions that stabilize the adsorbed state. researchgate.net By simulating a system containing the adsorbent, the solvent, and this compound molecules, researchers can observe the spontaneous adsorption process and analyze the resulting molecular arrangement at the interface. nih.gov

For example, MD simulations of phenol adsorption have shown the formation of structured adsorption layers, with the orientation of the phenol molecules being influenced by the surface properties and the solvent environment. researchgate.net Similar simulations for this compound would likely show complex orientational preferences due to the presence of both the polar hydroxyl and amino groups and the nonpolar cyclohexyl group.

The principles of ligand-receptor interactions are fundamental to understanding the biological activity and potential applications of this compound. nih.gov While specific receptor targets for this compound are not detailed in the provided context, MD simulations are a key tool for studying how it might bind to a biological receptor. nih.gov

These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. By placing the this compound molecule in the binding site of a target protein, MD simulations can track its movement and interactions over time, providing a detailed picture of the molecular recognition process. nih.gov

This compound is a flexible molecule with several rotatable bonds, including the bond connecting the cyclohexyl group to the nitrogen atom and the bond between the nitrogen and the phenyl ring. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

Molecular Mechanics (MM) and Force Field Optimizations

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. nih.gov This approach is significantly faster than quantum mechanical calculations, making it suitable for studying large systems or for performing long-duration molecular dynamics simulations. nih.gov The accuracy of MM calculations is highly dependent on the quality of the underlying potential energy function, known as a force field. nih.gov

A force field is a collection of equations and associated parameters designed to reproduce the potential energy of a molecular system. nih.gov These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations. nih.gov For a molecule like this compound, a combination of existing, well-parameterized force fields for its constituent functional groups—a phenol and a secondary amine attached to a cyclohexane (B81311) ring—would likely be used as a starting point. Force fields such as the Merck Molecular Force Field (MMFF94) and the General Amber Force Field (GAFF) are particularly well-suited for organic compounds like phenols and amines. avogadro.cc

The process of force field optimization for this compound would involve a systematic procedure to ensure the parameters accurately represent the molecule's behavior. This typically includes the following steps:

Initial Parameter Assignment : Atom types for the phenol, cyclohexane, and amino groups would be assigned based on a chosen force field (e.g., GAFF).

Quantum Mechanical (QM) Calculations : High-level QM calculations would be performed on this compound and smaller, representative fragments to obtain reference data. This data includes optimized geometries, vibrational frequencies, and dihedral angle energy profiles.

Parameter Fitting : The MM parameters (bond lengths, bond angles, dihedral angles, and non-bonded interactions) are then adjusted to best reproduce the QM reference data. This is often an iterative process.

Validation : The optimized force field is then validated by comparing its predictions for various properties (e.g., conformational energies, densities, heats of vaporization) against either experimental data or higher-level computational benchmarks.

Below is an illustrative data table showcasing the types of parameters that would be defined and optimized in a force field for this compound.

| Interaction Type | Atom Types Involved | Parameter | Illustrative Value | Description |

| Bond Stretching | C (aromatic) - O (hydroxyl) | kb (force constant) | 450 kcal/mol·Å² | Represents the stiffness of the bond. |

| r0 (equilibrium distance) | 1.36 Å | The ideal bond length. | ||

| Angle Bending | C (cyclohexyl) - N - H (amino) | kθ (force constant) | 50 kcal/mol·rad² | Represents the energy required to bend the angle. |

| θ0 (equilibrium angle) | 110.0° | The ideal bond angle. | ||

| Torsional (Dihedral) | C (aromatic) - C - N - C (cyclohexyl) | Vn (barrier height) | 2.5 kcal/mol | The energy barrier for rotation around the central bond. |

| n (periodicity) | 2 | The number of energy minima during a 360° rotation. | ||

| γ (phase offset) | 180° | The dihedral angle at which the potential is maximal. | ||

| Non-bonded (van der Waals) | O (hydroxyl) | ε (well depth) | 0.210 kcal/mol | The strength of the van der Waals attraction. |

| Rmin/2 (radius) | 1.66 Å | The van der Waals radius of the atom. |

Note: The values in this table are for illustrative purposes and would need to be determined through a rigorous parameterization process for this compound.

Multiscale Materials Modeling Techniques

While molecular mechanics is excellent for studying individual molecules or small clusters, understanding the behavior of this compound in a larger context, such as in a solid-state material or in solution, often requires a multiscale modeling approach. mdpi.com Multiscale modeling bridges different levels of theory to simulate complex systems over a wide range of length and time scales. mdpi.comresearchgate.net

For a material composed of this compound, a multiscale approach could involve the following levels of simulation:

Quantum Mechanics (QM): At the most fundamental level, QM methods would be used to accurately describe the electronic structure and reactivity of an individual this compound molecule. This is crucial for understanding properties like charge distribution and bond breaking/formation, which are not explicitly handled in classical force fields.

Atomistic Molecular Dynamics (MD): Using the optimized force field described in the previous section, MD simulations can be performed on a system containing thousands of this compound molecules. mdpi.com These simulations track the movement of every atom over time, providing insights into bulk properties such as:

Crystal packing and polymorphism

Phase transitions

Diffusion in a solvent

Mechanical properties of the solid material

Coarse-Graining (CG): To simulate even larger systems or longer timescales, coarse-graining techniques can be employed. researchgate.net In a CG model, groups of atoms (e.g., the entire cyclohexyl ring or the phenol group) are represented as single "super-atoms" or "beads." This reduces the number of particles in the simulation, allowing for the study of phenomena like the formation of large-scale morphologies or the interaction with extended surfaces. The parameters for the interactions between these coarse-grained beads are typically derived from the underlying atomistic simulations.

Continuum Modeling: At the macroscopic scale, continuum models, such as finite element analysis, can be used to predict the bulk material properties based on inputs from the lower-scale simulations. For example, the stress-strain relationship of a solid block of this compound could be modeled, with the elastic moduli being derived from atomistic MD simulations.

The table below outlines how different modeling techniques could be applied to study various properties of this compound at different scales.

| Modeling Technique | Scale | Properties Investigated for this compound |

| Quantum Mechanics (QM) | Angstroms | Electronic structure, partial charges, bond energies, reaction mechanisms. |

| Atomistic Molecular Dynamics (MD) | Nanometers | Crystal structure prediction, melting point, solvation free energy, local ordering. |

| Coarse-Grained Molecular Dynamics (CG-MD) | Micrometers | Mesoscale morphology, self-assembly, interaction with polymers or surfaces. |

| Continuum Modeling | Millimeters and larger | Bulk mechanical properties (e.g., elasticity, plasticity), heat transport. |

By integrating these different computational methodologies, researchers can build a comprehensive understanding of this compound, from its fundamental molecular characteristics to its macroscopic material behavior.

Environmental Fate, Transport, and Degradation Research of Cyclohexylamino Phenols

Biodegradation Pathways and Microbial Metabolism

The biodegradation of phenolic compounds is a critical process in their removal from the environment, mediated by a diverse range of microorganisms, including bacteria and fungi. sparkoncept.com The efficiency of this process is influenced by the specific structure of the phenolic compound, the environmental conditions, and the microbial communities present. researchgate.net

Aerobic Degradation:

Under aerobic conditions, the biodegradation of phenol (B47542) and its derivatives is typically initiated by hydroxylation of the aromatic ring to form catechol or a substituted catechol. mdpi.com This initial step is catalyzed by monooxygenase enzymes, such as phenol hydroxylase. mdpi.com Following the formation of catechol, the aromatic ring is cleaved, primarily through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netnih.gov

Ortho-cleavage Pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid. researchgate.netfrontiersin.org

Meta-cleavage Pathway: Catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. researchgate.netnih.gov

The resulting intermediates from both pathways are further metabolized into compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov Aerobic biodegradation of various alkylphenols has been observed in paddy soils with half-lives ranging from 2 to 19 days. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the biodegradation of phenolic compounds is a slower process. nih.gov The initial activation of the phenol ring under anaerobic conditions often involves carboxylation. researchgate.net For phenol, this typically occurs at the para-position to form 4-hydroxybenzoate. This is then converted to its coenzyme A (CoA) thioester, which undergoes dearomatization and eventual ring fission. researchgate.net Anaerobic biodegradation of phenol and p-cresol has been detected in some paddy soils with half-lives ranging from 24 to 260 days for phenol. nih.gov However, alkylphenols with longer and more branched alkyl chains are generally more resistant to anaerobic degradation. nih.gov

Several environmental factors significantly influence the rate and extent of biodegradation of phenolic compounds.

pH: The optimal pH for the microbial degradation of phenol is generally around 7.0. semanticscholar.org Deviations from this can inhibit the enzymatic activities crucial for the degradation pathways.

Nutrient Availability: The presence of essential nutrients, such as carbon and nitrogen sources, can enhance the biodegradation of phenols by supporting microbial growth. semanticscholar.org For instance, glucose has been shown to increase the rate of phenol biodegradation by Pseudomonas species. semanticscholar.org

Microbial Community: The composition and adaptation of the microbial community are paramount. Environments with a history of exposure to phenolic compounds often harbor microbial populations with a greater capacity for their degradation. frontiersin.orgnih.gov The use of microbial consortia can be more effective than single strains in degrading complex mixtures of pollutants. frontiersin.org

Temperature: Temperature affects microbial activity, with warmer temperatures generally accelerating biodegradation rates. sparkoncept.com The optimal temperature for phenol degradation by Pseudomonas fluorescens and Pseudomonas putida has been reported to be 35°C. semanticscholar.org

Oxygen Availability: The presence of oxygen is a critical factor, with aerobic degradation being significantly faster and more efficient than anaerobic degradation for most phenolic compounds. sparkoncept.comnih.gov

Chemical Structure: The structure of the substituent groups on the phenol ring affects biodegradability. For example, the presence of a chloro group can increase the resistance of the compound to degradation. nih.gov The size and branching of alkyl chains also influence the degradation rate, with longer and more branched chains being more persistent, particularly under anaerobic conditions. nih.gov

Table 1: Factors Affecting Phenol Biodegradation

| Factor | Optimal Condition/Effect | Reference |

|---|---|---|

| pH | Neutral (around 7.0) | semanticscholar.org |

| Temperature | Mesophilic (e.g., 35°C for some Pseudomonas sp.) | semanticscholar.org |

| Oxygen | Aerobic conditions generally lead to faster degradation | sparkoncept.comnih.gov |

| Nutrients | Presence of carbon (e.g., glucose) and nitrogen sources enhances degradation | semanticscholar.org |

| Chemical Structure | Increased substitution (e.g., chlorine, branched alkyl chains) can decrease biodegradability | nih.govnih.gov |

Phototransformation and Chemical Degradation

In addition to biodegradation, phenolic compounds can be transformed in the environment through abiotic processes such as phototransformation and chemical degradation.

Phenolic compounds can undergo phototransformation in the presence of sunlight. This can occur through direct photolysis if the compound absorbs light at relevant wavelengths, or through indirect photolysis involving photosensitizers. unito.it In aqueous environments, the reaction with hydroxyl radicals (•OH) is a major pathway for the degradation of phenol. researchgate.netresearchgate.net Hydroxyl radicals can be generated through various photochemical processes in sunlit waters.

The reaction of •OH with phenol can proceed via two main mechanisms:

Addition to the aromatic ring: This is the dominant pathway, where the hydroxyl radical adds to the ortho and para positions of the phenol ring, forming dihydroxycyclohexadienyl radicals. researchgate.net These adducts can then undergo further reactions, including elimination of water to form phenoxyl radicals or reaction with oxygen. rsc.org

Hydrogen abstraction: A minor pathway involves the abstraction of a hydrogen atom from the hydroxyl group, directly forming a phenoxyl radical. researchgate.net

In the atmosphere, phenolic compounds can also react with photochemically generated hydroxyl radicals, leading to their degradation.

Hydrolysis is a chemical reaction with water. For many phenolic compounds, direct hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9) because the bond between the aromatic ring and the hydroxyl group is generally stable. However, the substituents on the phenol ring can influence the potential for hydrolysis. For a compound like 4-(Cyclohexylamino)phenol, the amino linkage might be susceptible to hydrolysis under certain acidic or basic conditions, although specific data are not available.

Environmental Distribution and Mobility

The distribution and mobility of phenolic compounds in the environment are governed by their physicochemical properties and interactions with soil and sediment components.

The mobility of organic compounds in soil is often related to their sorption behavior, which can be described by the soil organic carbon-water partition coefficient (Koc). Compounds with low Koc values tend to be more mobile in soil and have a higher potential to leach into groundwater. The mobility of phenolic compounds can be influenced by soil pH. nih.gov At pH values above their pKa, phenols will exist predominantly in their anionic (phenolate) form, which is generally more water-soluble and less sorptive to organic matter, thus increasing their mobility. nih.gov

Studies on 4-nonylphenol, an alkylphenol, have shown that its sorption to soil is weaker compared to more hydrophobic compounds, but its mobility can still be significant. nih.gov The mobility of phenolic compounds can be complex and influenced by factors such as the potential for transport via colloids. nih.gov The movement of phenol and its derivatives in soil can be accelerated by factors that increase their desorption from soil particles. nih.gov

Table 2: Half-lives of Phenolic Compounds under Different Degradation Conditions

| Compound | Condition | Half-life | Reference |

|---|---|---|---|

| Phenol | Aerobic, Paddy Soil | Not specified, but degradation detected | nih.gov |

| Alkylphenols | Aerobic, Paddy Soil | 2 - 19 days | nih.gov |

| Phenol | Anaerobic, Paddy Soil | 24 - 260 days | nih.gov |

| p-Cresol | Anaerobic, Paddy Soil | 11 - 740 days | nih.gov |

Adsorption/Desorption to Soil and Sediment

The mobility of an organic compound in the subsurface environment is largely controlled by its tendency to adsorb to soil and sediment particles. This process is quantified by the soil-water partition coefficient (Kd) and, more universally, by the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com

There is no specific experimental Koc value available for this compound in the reviewed literature. However, an estimation can be made based on its octanol-water partition coefficient (log Kow). Structurally similar compounds, like 4-cyclohexylphenol (B75765), exhibit a high log Kow value of approximately 4.2 to 4.3, indicating significant hydrophobicity. chemicalbook.com A high log Kow generally correlates with a high Koc value. ucanr.eduecetoc.org Using common regression equations, a log Kow of 4.2 would predict a log Koc value of approximately 3.9 to 4.5.

Table 1: Estimated Soil Adsorption Coefficient (Koc) for this compound

| Parameter | Estimated Value | Implication for Mobility |

|---|---|---|

| Log Kow (surrogate) | ~4.2 | High Hydrophobicity |

| Log Koc (estimated) | 3.9 - 4.5 | Low to Very Low |

| Mobility in Soil | Immobile | Strong Adsorption Expected |